molecular formula C14H12ClN7O3 B15021855 3-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B15021855
M. Wt: 361.74 g/mol
InChI Key: CKXINTYJRDMQPE-REZTVBANSA-N
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Description

3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a triazole ring, and a hydrazine moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Chloronitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring.

    Formation of the Hydrazine Moiety: Hydrazine derivatives can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate precursors.

    Final Assembly: The final step involves the condensation of the furan, chloronitrophenyl, hydrazine, and triazole components under specific reaction conditions to form the target compound.

Chemical Reactions Analysis

3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloronitrophenyl group, leading to the formation of various substituted derivatives.

    Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds, forming hydrazones and related derivatives.

Scientific Research Applications

3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound’s derivatives are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways: The compound may affect cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

3-[(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE can be compared with other similar compounds, such as:

    5-(2-Chloro-4-nitrophenyl)-2-furaldehyde: This compound shares the furan and chloronitrophenyl groups but lacks the triazole and hydrazine moieties.

    4-Amino-5-methyl-1,2,4-triazole-3-thiol: This compound shares the triazole ring but lacks the furan and chloronitrophenyl groups.

    2-(2-Chloro-4-nitrophenyl)hydrazinecarbothioamide: This compound shares the hydrazine and chloronitrophenyl groups but lacks the furan and triazole rings.

Properties

Molecular Formula

C14H12ClN7O3

Molecular Weight

361.74 g/mol

IUPAC Name

3-N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C14H12ClN7O3/c1-8-18-20-14(21(8)16)19-17-7-10-3-5-13(25-10)11-4-2-9(22(23)24)6-12(11)15/h2-7H,16H2,1H3,(H,19,20)/b17-7+

InChI Key

CKXINTYJRDMQPE-REZTVBANSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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